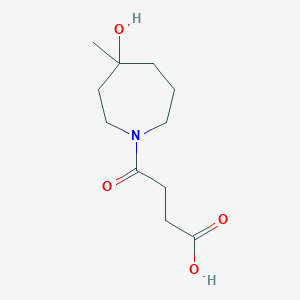
(3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone, also known as MTFM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MTFM is a member of the piperidine family of compounds, which are known for their diverse pharmacological properties. In
Scientific Research Applications
(3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective inhibitor of the dopamine transporter (DAT), a protein that plays a crucial role in the regulation of dopamine levels in the brain. This makes (3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone a valuable tool for studying the role of dopamine in various physiological and pathological processes, such as addiction and Parkinson's disease.
Mechanism of Action
(3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone acts by binding to the DAT protein, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects depending on the location and function of the neurons involved. The precise mechanism of action of (3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone is still under investigation, and further research is needed to fully understand its effects on the brain.
Biochemical and Physiological Effects:
(3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, (3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone has been found to increase locomotor activity and induce hyperactivity in a dose-dependent manner. It has also been shown to enhance the reinforcing effects of cocaine and other drugs of abuse, suggesting a potential role in addiction. However, the precise effects of (3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone on behavior and physiology are still under investigation, and further research is needed to fully understand its effects.
Advantages and Limitations for Lab Experiments
(3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone has several advantages as a research tool, including its potent and selective inhibition of DAT, its ability to cross the blood-brain barrier, and its relative stability and ease of synthesis. However, there are also limitations to its use, including the potential for off-target effects, the need for specialized equipment and expertise, and the potential for ethical concerns related to the use of animals in research.
Future Directions
There are several future directions for research on (3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone and related compounds. One area of interest is the development of more selective and potent DAT inhibitors, which could have potential therapeutic applications in the treatment of addiction and other neurological disorders. Another area of interest is the investigation of the role of (3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone in the regulation of other neurotransmitters, such as serotonin and norepinephrine. Additionally, further research is needed to fully understand the biochemical and physiological effects of (3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone, and to determine its potential as a research tool in various fields of neuroscience.
Synthesis Methods
(3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone can be synthesized through a multi-step process involving the reaction of 3,4,5-trifluorobenzaldehyde with 3-methoxy-3-methylpiperidine in the presence of a reducing agent. The resulting product is then purified through column chromatography to obtain pure (3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone. The synthesis of (3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone is a complex process, requiring specialized equipment and expertise.
properties
IUPAC Name |
(3-methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-14(20-2)4-3-5-18(8-14)13(19)9-6-10(15)12(17)11(16)7-9/h6-7H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIAYFCAMOJKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=CC(=C(C(=C2)F)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-3-methylpiperidin-1-yl)-(3,4,5-trifluorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Hydroxyethyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]ethanol](/img/structure/B6634967.png)
![Methyl 1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxylate](/img/structure/B6634968.png)
![2-[(4-Fluoro-2,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B6634983.png)



![2-[[2-(5-Aminopyridin-2-yl)acetyl]-methylamino]acetic acid](/img/structure/B6635007.png)
![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)

![n-[2-(Oxan-2-yl)ethyl]prop-2-enamide](/img/structure/B6635022.png)
![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)
![3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6635028.png)

